molecular formula C23H22N2O4 B11971313 2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)acetohydrazide CAS No. 302909-02-0

2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

Cat. No.: B11971313
CAS No.: 302909-02-0
M. Wt: 390.4 g/mol
InChI Key: FFQUWTZFZMLTHE-BUVRLJJBSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(benzyloxy)phenol, which is then reacted with 2-chloroacetohydrazide to form the intermediate compound. This intermediate is further reacted with 3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the acetohydrazide and methoxybenzylidene groups.

    3-Methoxybenzaldehyde: Contains the methoxybenzylidene group but lacks the benzyloxy and acetohydrazide groups.

    2-Chloroacetohydrazide: Contains the acetohydrazide group but lacks the benzyloxy and methoxybenzylidene groups.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

302909-02-0

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C23H22N2O4/c1-27-22-9-5-8-19(14-22)15-24-25-23(26)17-29-21-12-10-20(11-13-21)28-16-18-6-3-2-4-7-18/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+

InChI Key

FFQUWTZFZMLTHE-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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